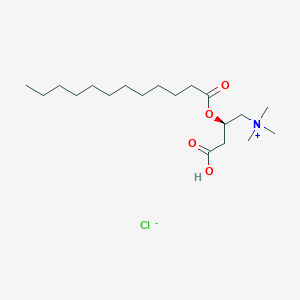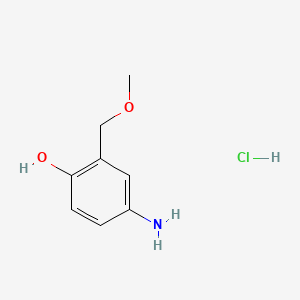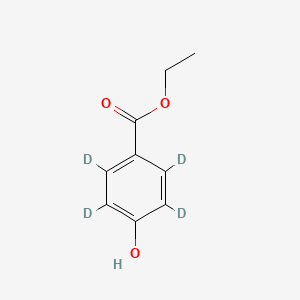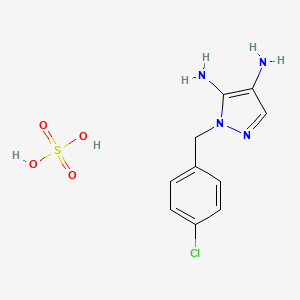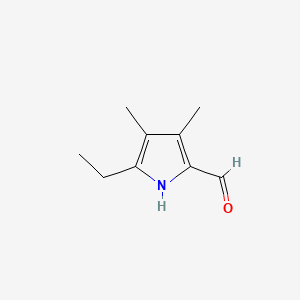
2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene is a complex polymer with the molecular formula C29H40O2 and a molecular weight of 420.64 g/mol . This compound is known for its applications in various fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene typically involves a free radical polymerization process. The monomers, 2-Propenoic acid, 2-ethylhexyl ester, and the two isomers of ethenylbenzene (1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene), are mixed in specific ratios. An initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is added to start the polymerization reaction. The reaction is carried out in a solvent like toluene under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various copolymers and as a component in the formulation of adhesives and coatings.
Biology: The polymer is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: The compound is employed in the production of high-performance plastics and resins
Mecanismo De Acción
The mechanism of action of this polymer involves its ability to form strong intermolecular interactions due to the presence of both hydrophobic and hydrophilic groups. The polymer chains can interact with various substrates, leading to enhanced adhesion and mechanical properties. The aromatic rings provide rigidity, while the ester groups offer flexibility and compatibility with other materials .
Comparación Con Compuestos Similares
Similar compounds include other polymers derived from 2-Propenoic acid esters and ethenylbenzene derivatives. For example:
Polystyrene: A polymer of ethenylbenzene, known for its rigidity and transparency.
Poly(methyl methacrylate): A polymer of methyl 2-methylpropenoate, known for its clarity and impact resistance.
Compared to these polymers, 2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene offers a unique combination of flexibility, adhesion, and compatibility with various substrates, making it suitable for specialized applications .
Propiedades
Número CAS |
126037-00-1 |
|---|---|
Fórmula molecular |
C29H40O2 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2.2C9H10/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h6,10H,3-5,7-9H2,1-2H3;2*3-7H,1H2,2H3 |
Clave InChI |
KKIYYEPHHLWJIM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C=C.CC1=CC=C(C=C1)C=C.CC1=CC=CC(=C1)C=C |
SMILES canónico |
CCCCC(CC)COC(=O)C=C.CC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C |
Números CAS relacionados |
126037-00-1 |
Sinónimos |
2-Propenoic acid, 2-ethylhexyl ester, polymer with 1-ethenyl-3-methylbenzene and 1-ethenyl-4-methylbenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


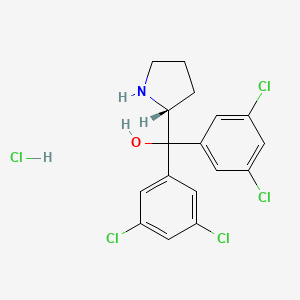
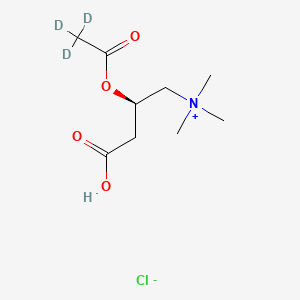
![[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B590594.png)
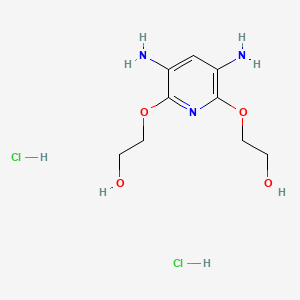
![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)
